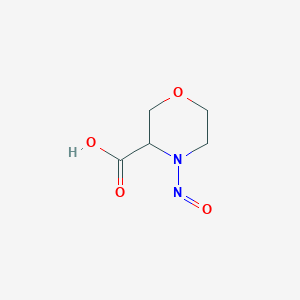

4-nitrosomorpholine-3-carboxylic Acid

Description

Foundational Concepts of N-Nitroso Compounds in Contemporary Chemical Research

N-nitroso compounds are a class of organic chemicals characterized by the presence of a nitroso group (-N=O) bonded to a nitrogen atom. orgsyn.org These compounds are formed through the reaction of a nitrosating agent, such as nitrite (B80452) or nitric oxide, with a secondary or tertiary amine. orgsyn.org The study of N-nitroso compounds is a significant area of contemporary chemical research due to their diverse applications and inherent reactivity.

They serve as important intermediates in various organic synthesis reactions and are utilized as research tools for investigating biological processes. nist.gov For instance, their ability to act as nitrogen-centered radical precursors has been explored in synthetic chemistry. wikipedia.org The reactivity of the N-nitroso group, influenced by the substituents on the nitrogen atom, dictates the chemical behavior and potential applications of these compounds. Research in this area has also been driven by the need to understand their formation and stability, particularly in biological systems and various consumer products. orgsyn.org

Positioning of 4-Nitrosomorpholine-3-carboxylic Acid within the Nitrosamine (B1359907) Class

N-nitroso compounds are broadly categorized, and one of the most significant classes is the nitrosamines, which are formed from the nitrosation of secondary amines. This compound falls squarely within this class. Its core structure is based on morpholine (B109124), a heterocyclic amine. The "4-nitroso" designation indicates that the nitroso group is attached to the nitrogen atom at the 4-position of the morpholine ring.

The key feature that distinguishes this compound from its parent, N-nitrosomorpholine (NMOR), is the presence of a carboxylic acid group (-COOH) at the 3-position of the morpholine ring. This substituent is expected to significantly influence the molecule's physicochemical properties and reactivity. The presence of the carboxylic acid group, an electron-withdrawing group, can affect the stability and chemical reactions of the nitrosamine. For example, studies on other nitrosated amino acids have shown that an α-carboxylic acid group can accelerate the decay of the nitrosamine.

Significance of Investigating this compound in Advanced Chemical Sciences

The investigation of this compound holds particular significance in advanced chemical sciences for several reasons. The introduction of a carboxylic acid group onto the N-nitrosomorpholine scaffold creates a molecule with bifunctional characteristics. This allows for a deeper exploration of structure-activity relationships within the nitrosamine class.

The presence of the carboxylic acid moiety can alter the compound's solubility, polarity, and potential for intermolecular interactions, such as hydrogen bonding. These changes can, in turn, affect its chemical reactivity and how it interacts with other molecules. Understanding these effects is crucial for the rational design of new chemical entities with specific properties. Furthermore, studying compounds like this compound contributes to a more comprehensive understanding of the metabolism and biological activity of substituted nitrosamines, a topic of ongoing interest in chemical toxicology and medicinal chemistry.

Detailed Research Findings

While specific experimental data for this compound is not extensively available in publicly accessible literature, its properties can be inferred from the well-documented characteristics of N-nitrosomorpholine and the known effects of carboxylic acid substitution.

| Property | N-Nitrosomorpholine (NMOR) | This compound (Predicted) |

| Molecular Formula | C4H8N2O2 | C5H8N2O4 |

| Molecular Weight | 116.12 g/mol | 160.13 g/mol |

| Appearance | Yellow crystals or liquid nist.gov | Likely a solid at room temperature |

| Melting Point | 29 °C nist.gov | Higher than NMOR due to increased polarity and potential for hydrogen bonding |

| Boiling Point | 225 °C nist.gov | Significantly higher than NMOR; may decompose before boiling |

| Water Solubility | Completely soluble nist.gov | Expected to have good water solubility |

The synthesis of this compound would likely involve the nitrosation of morpholine-3-carboxylic acid. The precursor, morpholine-3-carboxylic acid, can be synthesized through various organic chemistry routes. The subsequent nitrosation would typically be achieved by reacting it with a nitrosating agent, such as sodium nitrite, under acidic conditions. The rate of this reaction can be influenced by factors such as pH and the presence of catalysts. acs.org

The chemical reactivity of this compound will be dictated by both the nitrosamine and the carboxylic acid functional groups. The nitrosamine moiety can undergo reactions such as reduction to the corresponding hydrazine (B178648) or oxidation to the nitramine. The carboxylic acid group can participate in typical reactions of acids, such as esterification and amide bond formation.

Structure

3D Structure

Properties

IUPAC Name |

4-nitrosomorpholine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O4/c8-5(9)4-3-11-2-1-7(4)6-10/h4H,1-3H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRGULUNPYYHYMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1N=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Nitrosomorpholine 3 Carboxylic Acid

Synthetic Approaches to 4-Nitrosomorpholine-3-carboxylic Acid

The introduction of a nitroso group onto the morpholine (B109124) nitrogen and the control of stereochemistry at the C-3 position are key considerations in the synthesis of this target molecule.

The most direct route to this compound involves the N-nitrosation of its precursor, morpholine-3-carboxylic acid. Secondary amines, such as morpholine, are readily converted to their corresponding N-nitrosamines. nih.gov This transformation is typically achieved by treatment with a nitrosating agent under acidic conditions.

Common nitrosating agents include:

Nitrous acid (HNO₂), often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. nih.gov

Dinitrogen trioxide (N₂O₃) and dinitrogen tetroxide (N₂O₄). nih.gov

Nitrosonium salts, such as nitrosonium tetrafluoroborate (B81430) (NOBF₄). nih.gov

The reaction mechanism involves the protonation of nitrous acid, which then loses water to form the nitrosonium ion ([NO]⁺), a potent electrophile. This ion is then attacked by the lone pair of electrons on the secondary amine nitrogen of the morpholine-3-carboxylic acid. The reaction conditions, particularly pH, must be carefully controlled to balance the formation of the active nitrosating species against the protonation of the amine, which would render it unreactive. nih.gov The presence of the carboxylic acid group is generally well-tolerated under these mild nitrosation conditions. chemrxiv.org Studies on the nitrosation of morpholine itself have been conducted to understand the kinetics and reaction pathways, which are directly applicable to its carboxylic acid derivative. nih.govresearchgate.netrsc.org

Table 1: Common Nitrosating Agents for Secondary Amines

| Nitrosating Agent | Typical Conditions | Reference |

|---|---|---|

| Sodium Nitrite (NaNO₂) | Aqueous acid (e.g., HCl, H₂SO₄) | nih.gov |

| Nitrosonium Tetrafluoroborate (NOBF₄) | Organic solvents (e.g., CH₂Cl₂) | nih.govchemrxiv.org |

| Dinitrogen Trioxide (N₂O₃) | Aqueous or organic solvents | nih.gov |

Indirect routes offer alternative strategies that may provide better control over selectivity or access to precursors that are more readily available. One conceptual approach involves the cyclization of a pre-functionalized linear precursor. For instance, a suitably protected N-nitroso derivative of an amino diol could be cyclized to form the morpholine ring.

Another indirect strategy could involve the modification of a different morpholine derivative. For example, syntheses of related N-substituted morpholine carboxylates have been achieved through rhodium-catalyzed carbene insertion reactions, which could potentially be adapted. researchgate.net Similarly, synthetic routes to other N-substituted morpholines, such as N-nitromorpholine, have been developed using various reagents like dinitrogen pentoxide or acetone (B3395972) cyanohydrin nitrate (B79036), which could inspire alternative pathways if the nitro group were to be subsequently reduced to a nitroso group. orgsyn.org

The carbon at the 3-position of the morpholine ring is a stereocenter, meaning this compound can exist as a pair of enantiomers (R and S). The synthesis of a single enantiomer is often crucial for pharmaceutical applications.

A promising strategy for achieving enantioselectivity is through biocatalysis. Nitrilase enzymes are known to catalyze the hydrolysis of nitriles to carboxylic acids, often with high enantioselectivity. researchgate.netkcl.ac.uk A potential enantioselective route to this compound could therefore involve a dynamic kinetic resolution (DKR) of a racemic precursor, 4-nitrosomorpholine-3-carbonitrile. In this process, a nitrilase would selectively hydrolyze one enantiomer of the nitrile to the desired carboxylic acid. Simultaneously, the unreacted nitrile enantiomer would be racemized in situ, allowing for a theoretical yield of up to 100% of the single enantiomer product. researchgate.net The racemization can be facilitated by the ammonia (B1221849) generated as a byproduct of the nitrile hydrolysis, eliminating the need for external base additives. researchgate.net

Derivatization and Structural Modification of this compound

The presence of both a carboxylic acid group and a nitrosated morpholine ring allows for a range of chemical transformations to generate novel analogues.

The carboxylic acid group is a versatile handle for derivatization through esterification and amidation reactions.

Esterification: Esters of this compound can be readily prepared using several standard methods.

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of an alcohol under acidic catalysis (e.g., H₂SO₄, TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and water is typically removed to drive it to completion. masterorganicchemistry.com

DCC/DMAP Coupling: For more sensitive or sterically hindered alcohols, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) are highly effective. organic-chemistry.org This method proceeds under mild, neutral conditions.

Alkylation of Carboxylate Salts: The carboxylic acid can be deprotonated with a base (e.g., Cs₂CO₃) to form the carboxylate salt, which can then be alkylated with an alkyl halide (e.g., iodomethane) to yield the corresponding ester. nih.gov

Amidation: The synthesis of amides from the carboxylic acid function is a key transformation in medicinal chemistry. scispace.com

Direct Thermal Amidation: While possible, the direct condensation of the carboxylic acid with an amine requires high temperatures and is often inefficient.

Coupling Reagent-Mediated Amidation: The most common approach involves activating the carboxylic acid with a coupling reagent (e.g., EDC, HATU, PyBOP) before adding the amine. researchgate.net This is a highly reliable and general method.

Titanium-Catalyzed Amidation: Catalytic amounts of titanium tetrafluoride (TiF₄) have been shown to effectively promote the direct amidation of carboxylic acids with amines in refluxing toluene, offering a modern alternative to traditional coupling agents. researchgate.net

Modification of the morpholine ring itself offers another avenue for structural diversification. The reactivity of the ring is significantly influenced by the N-nitroso group.

Alkylation: Direct N-alkylation is not feasible without first removing the nitroso group. However, the carbons alpha to the nitrosamine (B1359907) functionality (the C-2 and C-5 positions) are acidified and can be deprotonated. The formation of α-lithionitrosamines by treatment with a strong base like lithium diisopropylamide (LDA) allows for the introduction of electrophiles. nih.gov Specifically, deprotonation at the C-5 position, followed by reaction with an alkyl halide, would lead to C-5 alkylated derivatives of this compound. nih.gov

Acylation: N-acylation would also require prior denitrosation. However, C-acylation could potentially be achieved through the α-lithionitrosamine intermediate by reacting it with an acylating agent, such as an ester or acyl chloride. nih.gov Alternatively, Friedel-Crafts-type acylation conditions are generally not applicable to such electron-deficient and sensitive heterocyclic systems. Continuous-flow methods have been developed for N-acetylation of amines using acetonitrile (B52724) as a reagent, which could be relevant for the parent morpholine-3-carboxylic acid. nih.govdntb.gov.ua

Preparation of Deuterated and Isotopically Labeled this compound for Mechanistic Studies

The elucidation of reaction mechanisms and the metabolic fate of chemical compounds heavily relies on the use of isotopically labeled analogues. For this compound, the introduction of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) serves as a powerful tool for analytical detection and mechanistic investigation. While specific literature detailing the synthesis of isotopically labeled this compound is not extensively available, established methodologies for the isotopic labeling of related structures, such as morpholines, N-nitrosamines, and α-amino acids, provide a clear framework for their preparation.

The synthetic strategy for labeled this compound would logically proceed through two main phases: first, the synthesis of an isotopically labeled morpholine-3-carboxylic acid precursor, and second, the introduction of the nitroso group. The point at which the isotopic label is introduced is a critical consideration in the synthetic design.

Deuterium Labeling

Deuterated analogues of this compound are invaluable for studies involving kinetic isotope effects and for use as internal standards in mass spectrometry-based quantification. A plausible route to deuterated this compound involves starting with a commercially available, heavily deuterated morpholine, such as morpholine-d₈. ckisotopes.comisotope.comeurisotop.com A general synthetic patent for preparing 2,2,6,6-d₄-morpholine derivatives also highlights methods for selective deuteration. google.com

A hypothetical synthetic scheme could begin with the protection of the nitrogen in morpholine-d₈, for example, as a benzylated derivative. Subsequent functionalization at the C-3 position to introduce a carboxylic acid group could be achieved through various methods analogous to α-amino acid synthesis. One such approach is the α-bromination of a suitable morpholine-3-one precursor followed by nucleophilic substitution and hydrolysis. Following the formation of deuterated morpholine-3-carboxylic acid, the final step would be nitrosation of the morpholine nitrogen under controlled acidic conditions using a nitrosating agent like sodium nitrite.

¹³C and ¹⁴C Labeling

Carbon-13 or carbon-14 (B1195169) labeling is crucial for tracing the metabolic pathways of the carboxylic acid moiety. The label is typically introduced into the carboxyl group. Synthetic routes for α-amino acids, such as the Strecker synthesis or the amidomalonate synthesis, offer well-established precedents. libretexts.orglibretexts.org

For instance, a Strecker-type synthesis could be adapted for a morpholine precursor. This would involve the reaction of a suitable morpholine-derived aldehyde with ammonia and an isotopically labeled cyanide source (e.g., K¹³CN or K¹⁴CN). Subsequent hydrolysis of the resulting α-aminonitrile would yield the ¹³C- or ¹⁴C-labeled morpholine-3-carboxylic acid. youtube.com Following the synthesis of the labeled precursor, nitrosation would be carried out as the final step.

¹⁵N Labeling

Nitrogen-15 labeling can be targeted at either the morpholine ring nitrogen or the nitroso group nitrogen, providing insights into the metabolic fate of the nitrosamine functional group.

To label the nitroso group, the most direct method is the use of a ¹⁵N-labeled nitrosating agent during the final nitrosation step. For example, reacting the unlabeled morpholine-3-carboxylic acid precursor with sodium ¹⁵N-nitrite (Na¹⁵NO₂) under acidic conditions would yield [¹⁵N-nitroso]-4-nitrosomorpholine-3-carboxylic acid. tandfonline.comnih.gov This approach is synthetically straightforward and has been applied to the preparation of various ¹⁵N-labeled N-nitrosamines for in vivo metabolism studies. nih.gov

Labeling the morpholine ring nitrogen would require a more involved synthesis starting from a ¹⁵N-labeled precursor, such as ¹⁵N-ammonia or another simple ¹⁵N-containing building block, to construct the morpholine ring itself.

Hypothetical Mass Spectrometry Data for Labeled this compound

The successful incorporation of isotopic labels can be confirmed by mass spectrometry, which will show a predictable increase in the molecular weight of the compound. The following table illustrates the expected mass shifts for singly labeled species.

| Compound Name | Isotopic Label | Position of Label | Theoretical Molecular Weight ( g/mol ) | Expected Mass Shift (Da) |

| This compound | None | N/A | 160.13 | 0 |

| [3-²H]-4-Nitrosomorpholine-3-carboxylic Acid | Deuterium | C-3 | 161.14 | +1 |

| [carboxy-¹³C]-4-Nitrosomorpholine-3-carboxylic Acid | Carbon-13 | Carboxyl Carbon | 161.13 | +1 |

| [4-¹⁵N]-4-Nitrosomorpholine-3-carboxylic Acid | Nitrogen-15 | Morpholine Nitrogen | 161.13 | +1 |

| [nitroso-¹⁵N]-4-Nitrosomorpholine-3-carboxylic Acid | Nitrogen-15 | Nitroso Nitrogen | 161.13 | +1 |

This interactive table provides a clear reference for the expected outcomes of isotopic labeling experiments, which are fundamental for the detailed mechanistic studies of this compound.

Elucidation of Chemical Reactivity and Reaction Mechanisms for 4 Nitrosomorpholine 3 Carboxylic Acid

Mechanistic Investigations of N-Nitroso Group Reactivity in 4-Nitrosomorpholine-3-carboxylic Acid

Comprehensive searches of available scientific literature and chemical databases did not yield specific information regarding the chemical reactivity and reaction mechanisms of this compound. The presence of the carboxylic acid group at the 3-position of the morpholine (B109124) ring is expected to significantly influence the reactivity of the N-nitroso group compared to the well-studied N-nitrosomorpholine (NMOR). However, no dedicated studies on this specific compound were identified.

The following sections outline the general principles of N-nitrosamine reactivity, which may provide a theoretical framework for the potential behavior of this compound. It is crucial to note that this information is based on related compounds and not on experimental data for the specified molecule.

Denitrosation Reactions of this compound under Varying pH Conditions

Denitrosation, the cleavage of the N-NO bond, is a characteristic reaction of N-nitrosamines. The rate and mechanism of this reaction are highly dependent on the surrounding chemical environment, particularly the pH.

In acidic conditions, the denitrosation of N-nitrosamines is generally facilitated. The proposed mechanism involves the protonation of the nitrosamine (B1359907). nih.gov While protonation can occur at either the oxygen or the nitrogen atom of the nitroso group, the N-protonated species is thought to be the key intermediate in the denitrosation pathway, even if it exists in a lower concentration than the O-protonated form. nih.gov This protonation is followed by a nucleophilic attack on the nitroso-nitrogen, leading to the cleavage of the N-N bond and the release of a nitrosating agent (e.g., nitrous acid) and the corresponding secondary amine. nih.gov

For this compound, the carboxylic acid moiety could potentially participate in an intramolecular acid catalysis, especially at pH values near its pKa. The proximity of the acidic proton could facilitate the protonation of the N-nitroso group, potentially accelerating the rate of denitrosation compared to NMOR under similar conditions. However, without experimental data, this remains a hypothesis.

The rate of denitrosation can be significantly enhanced by the presence of nucleophiles. nih.gov Various nucleophiles, such as halide ions (Br⁻, I⁻), thiocyanate (B1210189) (SCN⁻), and thiourea, have been shown to catalyze the denitrosation of N-nitrosamines. nih.gov The nucleophile attacks the N-protonated nitrosamine, facilitating the departure of the nitroso group. nih.gov

The kinetics of nucleophile-mediated denitrosation would be expected to follow second-order kinetics, being dependent on the concentrations of both the nitrosamine and the nucleophile. The presence of the electron-withdrawing carboxylic acid group in this compound might influence the susceptibility of the N-nitroso group to nucleophilic attack, but the specific kinetic parameters are unknown.

Oxidative Transformations of the N-Nitroso Moiety in this compound

The N-nitroso group is susceptible to oxidation, which can lead to the formation of different products, including nitramines.

N-nitrosamines can be oxidized to their corresponding N-nitramines (R₂N-NO₂). nih.gov This transformation can be achieved using various oxidizing agents, such as peroxy acids (e.g., peroxytrifluoroacetic acid) or nitric acid. nih.gov The mechanism of oxidation can vary depending on the reagent used. For instance, peroxy acids are believed to directly oxidize the nitroso group, whereas nitric acid may involve a denitrosation-nitration sequence. nih.gov

In the case of this compound, oxidation would be expected to yield 4-nitromorpholine-3-carboxylic acid. The stability and further reactivity of this nitramine derivative are not documented.

Under certain oxidative conditions, particularly enzymatic oxidation in biological systems, N-nitrosamines can undergo metabolic activation. This often involves α-hydroxylation of the carbon atom adjacent to the nitrosated nitrogen. nih.gov This hydroxylation can lead to unstable intermediates that decompose, yielding aldehydes and reactive electrophilic species that can interact with cellular macromolecules. While this is a well-studied pathway for many carcinogenic nitrosamines, no information is available regarding the specific cleavage or rearrangement products of this compound under oxidative stress. It is conceivable that the presence of the carboxylic acid group could lead to alternative metabolic pathways, such as oxidative decarboxylation, but this has not been experimentally verified. wikipedia.org

Photochemical Reactivity and Degradation Pathways of this compound

The photochemical behavior of N-nitrosamines is of significant interest due to their presence as environmental contaminants and their potential for degradation under the influence of light. While specific studies on this compound are limited, the extensive research on related N-nitrosamine compounds provides a strong basis for understanding its photochemical reactivity and degradation pathways. N-nitrosamines are known to be sensitive to light, particularly in the ultraviolet (UV) region of the electromagnetic spectrum, which can induce their decomposition. nih.gov

Wavelength-Dependent Photolysis Kinetics

The photolysis of N-nitrosamines is initiated by the absorption of photons, and the rate of this degradation is dependent on the wavelength of the incident light. N-nitrosamines typically exhibit two main absorption bands in their UV-Vis spectra: a strong absorption band around 230 nm and a weaker band in the 330-370 nm region. The photolysis of N-nitrosamines in aqueous solutions has been shown to follow first-order kinetics at low concentrations (<0.1 mM), while at higher concentrations, the kinetics may initially be zero-order before transitioning to first-order as the concentration decreases. nih.gov

The efficiency of photolysis is quantified by the quantum yield (Φ), which is the ratio of the number of molecules that undergo a photoreaction to the number of photons absorbed. For N-nitrosodimethylamine (NDMA), a well-studied nitrosamine, the quantum yield for decomposition is relatively constant at approximately 0.3 over a pH range of 2-8. nih.gov However, the quantum yield can decrease significantly at higher pH values. nih.gov The degradation efficiency is also wavelength-dependent; for instance, studies on NDMA have shown that irradiation at 222 nm can be significantly more efficient than at the more commonly used 254 nm. nih.gov It is expected that this compound would exhibit similar wavelength-dependent photolysis kinetics, with the rate of degradation being influenced by the specific absorption characteristics of the molecule and the quantum yield of its photochemical reactions.

Table 1: Wavelength-Dependent Photodegradation Efficiency of N-Nitrosodimethylamine (NDMA)

| UV Lamp Type | Wavelength (nm) | Relative Degradation Efficiency |

|---|---|---|

| KrCl Excimer | 222 | 4.0 |

| Filtered Medium Pressure Hg | 230-270 | 2.8 |

| Low-Pressure Hg | 254 | 1.0 |

This table illustrates the relative efficiency of different UV wavelengths in degrading NDMA, providing a model for the expected wavelength-dependent photolysis of this compound. Data adapted from Sakai et al., 2012. nih.gov

Identification of Photodegradation Byproducts

The photolysis of N-nitrosamines proceeds through the cleavage of the N-NO bond, leading to the formation of various degradation byproducts. mdpi.com For cyclic nitrosamines like N-nitrosopyrrolidine (NPYR) and N-nitrosopiperidine (NPIP), UV irradiation leads to the formation of the corresponding secondary amines (pyrrolidine and piperidine) as primary products. researchgate.net Further degradation can result in the formation of smaller aliphatic amines. researchgate.net Additionally, the photolytic process generates nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻) ions. researchgate.netoak.go.kr

Based on these findings for structurally related compounds, the photodegradation of this compound is anticipated to yield morpholine-3-carboxylic acid as a primary byproduct resulting from the cleavage of the N-nitroso bond. Further fragmentation of the morpholine ring could lead to the formation of smaller, water-soluble organic compounds. The nitroso group is expected to be converted primarily to nitrite and nitrate ions in aqueous solution. The presence of the carboxylic acid group may also influence the formation of specific byproducts, potentially leading to compounds arising from decarboxylation or other reactions of this functional group under photolytic conditions.

Table 2: Expected Photodegradation Byproducts of this compound

| Precursor Compound | Expected Primary Byproduct | Expected Secondary Byproducts |

|---|---|---|

| This compound | Morpholine-3-carboxylic Acid | Smaller aliphatic amines, Nitrite (NO₂⁻), Nitrate (NO₃⁻) |

This table is a predictive summary of the likely photodegradation byproducts of this compound based on the known degradation pathways of other cyclic N-nitrosamines.

Reactivity of the Morpholine Ring and Carboxylic Acid Functional Group

The chemical reactivity of this compound is determined by the interplay of its constituent functional groups: the N-nitrosated morpholine ring and the carboxylic acid moiety at the 3-position.

Ring-Opening Reactions and Fragmentation Pathways

Applying these principles to this compound, mass spectrometric analysis would be expected to show an initial loss of the nitroso group (·NO). Subsequent fragmentation could involve the morpholine ring. The presence of the carboxylic acid group could direct fragmentation through pathways involving its loss or interaction with other parts of the molecule. The fragmentation of the morpholine ring itself could proceed through various pathways, leading to the formation of smaller charged fragments.

Decarboxylation Mechanisms of this compound

The decarboxylation of carboxylic acids is a fundamental organic reaction that can be promoted by heat or light. Aromatic carboxylic acids, for instance, can undergo decarboxylation, and this process can be influenced by the presence of other functional groups. nih.gov While specific decarboxylation studies on this compound have not been reported, the general principles of decarboxylation of amino acids and related compounds can be considered. The stability of the intermediate formed upon loss of CO₂ is a key factor. For α-amino acids, decarboxylation can be achieved through various methods, including photoredox catalysis.

Given the structure of this compound, decarboxylation would lead to the formation of 4-nitrosomorpholine. This reaction could potentially be induced thermally or photochemically. The N-nitroso group, being an electron-withdrawing group, might influence the ease of decarboxylation, although the precise effect would depend on the reaction mechanism.

Influence of the Carboxylic Acid Group on N-Nitroso Group Stability and Reactivity

The stability and reactivity of the N-nitroso group can be significantly influenced by adjacent functional groups. In the case of N-nitroso amino acids, the presence of the carboxylic acid group is a key feature. While the electron-donating nature of a deprotonated carboxylate group may enhance the rate of nitrosation of the parent amino acid, the effect of the carboxylic acid group on the stability of the resulting N-nitroso compound is more complex. ccsnorway.com The N-N bond in N-nitrosamines is relatively weak, with bond dissociation energies in the range of 23 kcal/mol for compounds like N-nitrosodiphenylamine. wikipedia.org

The carboxylic acid group in this compound, being in the α-position to the nitrosated nitrogen, could exert an electronic effect on the N-nitroso group. The inductive effect of the carboxylic acid group could influence the electron density at the nitrogen atom, thereby affecting the stability of the N-N bond. In acidic conditions, the reactivity of the N-nitroso group can be enhanced. nih.gov The intramolecular proximity of the carboxylic acid group could also potentially lead to specific reactions, such as cyclization to form mesoionic compounds known as sydnones, a reaction observed for N-nitroso α-amino acids. acs.org

Enzymatic Transformations of this compound in Model Systems

The enzymatic processing of N-nitrosamines is a critical area of study due to its role in the metabolic activation of these compounds. While direct studies on this compound are limited, the metabolic pathways of the parent compound, N-nitrosomorpholine, have been investigated, providing a model for understanding its potential enzymatic transformations. The primary route of metabolic activation for many N-nitrosamines is through enzymatic hydroxylation at the α-carbon position relative to the nitroso group, a reaction predominantly catalyzed by cytochrome P450 (CYP) enzymes. nih.govacs.org

Alpha-Hydroxylation Pathways by Cytochrome P450 Enzymes

The metabolic activation of N-nitrosamines like N-nitrosomorpholine is initiated by cytochrome P450-mediated hydroxylation at the α-carbon. acs.org This enzymatic reaction is considered a crucial rate-limiting step in the activation process. acs.orgresearchgate.net For N-nitrosomorpholine, the α-carbons are located at the C-3 and C-5 positions of the morpholine ring. In the case of this compound, the presence of a carboxylic acid group at the C-3 position means that enzymatic α-hydroxylation would likely occur at the C-5 position.

Studies on N-nitrosomorpholine have demonstrated that its metabolism by rat liver microsomes, which contain cytochrome P450 enzymes, results in α-hydroxylation. nih.gov This process leads to the formation of an unstable α-hydroxynitrosamine. Several isoforms of cytochrome P450 are known to be involved in the metabolism of nitrosamines, with CYP2A enzymes being particularly important. nih.gov The specific isoforms involved can vary depending on the structure of the nitrosamine. nih.gov For small dialkyl nitrosamines, CYP2E1 is a predominant enzyme in their activation. nih.gov

The introduction of deuterium (B1214612) at the α-positions of N-nitrosomorpholine has been shown to decrease the extent of α-hydroxylation, providing evidence for this metabolic activation pathway. nih.gov This isotope effect underscores the significance of the C-H bond cleavage at the α-position during the enzymatic process. The presence of substituents can also influence the likelihood of α-hydroxylation through electronic or steric effects. acs.org For instance, electron-withdrawing groups can make the energetics of the α-hydroxylation mechanism less favorable. nih.gov

Table 1: Key Research Findings on N-Nitrosomorpholine α-Hydroxylation

| Finding | Organism/System | Key Metabolite(s) | Enzyme System | Reference |

| α-Hydroxylation leads to the formation of (2-hydroxyethoxy)acetaldehyde. | F344 rat liver microsomes | (2-hydroxyethoxy)acetaldehyde | Cytochrome P450 | nih.gov |

| Deuterium substitution at α-positions decreases α-hydroxylation. | F344 rats | Deuterated (2-hydroxyethoxy)acetic acid | In vivo | nih.gov |

| P450 2A enzymes are important for nitrosamine α-hydroxylation. | Not specified | α-hydroxylated products | Cytochrome P450 2A isoforms | nih.gov |

| α-Hydroxylation is a critical step for metabolic activation. | General | α-hydroxynitrosamines | Cytochrome P450 | acs.orgnih.gov |

Formation of Reactive Intermediates from Enzymatic Processing

Following the initial α-hydroxylation by cytochrome P450 enzymes, the resulting α-hydroxy-N-nitrosamine is typically unstable and undergoes spontaneous decomposition. nih.gov This decomposition is a key step in the formation of highly reactive intermediates that are capable of interacting with cellular macromolecules.

For N-nitrosomorpholine, α-hydroxylation at the C-3 or C-5 position would lead to the formation of an unstable α-hydroxynitrosamine. This intermediate is expected to undergo ring-opening to form a reactive electrophilic species. nih.gov Studies on the metabolism of N-nitrosodi-n-propylamine have provided evidence for a reaction sequence that begins with the formation of an α-hydroxynitrosamine and leads to the formation of carbonium ions. nih.gov

The decomposition of the α-hydroxynitrosamine intermediate generates an electrophilic diazonium ion. acs.orgnih.gov It is this highly reactive species that is believed to be the ultimate carcinogenic agent, capable of alkylating DNA and other nucleophilic sites within the cell. nih.gov The formation of these reactive intermediates is a common feature in the metabolic activation of many carcinogenic nitrosamines. nih.gov

In the context of N-nitrosomorpholine, the enzymatic processing in rat liver microsomes has been shown to produce metabolites such as (2-hydroxyethoxy)acetaldehyde. nih.gov In vivo, this aldehyde is further oxidized to (2-hydroxyethoxy)acetic acid. nih.gov The formation of these products is consistent with the initial α-hydroxylation event followed by the breakdown of the unstable intermediate.

Table 2: Proposed Reactive Intermediates and Products from N-Nitrosomorpholine Metabolism

| Precursor | Initial Intermediate | Reactive Species | Major Urinary Metabolite(s) | Reference |

| N-Nitrosomorpholine | α-Hydroxy-N-nitrosomorpholine | Diazonium ion | (2-hydroxyethoxy)acetic acid, N-nitroso(2-hydroxyethyl)glycine | nih.gov |

| N-Nitrosodi-n-propylamine | α-Hydroxynitrosamine | Carbonium ions | Not specified | nih.gov |

| General N-Nitrosamine | α-Hydroxynitrosamine | Diazonium ion | Varies | acs.orgnih.gov |

Formation Pathways and Environmental Dynamics of 4 Nitrosomorpholine 3 Carboxylic Acid

Mechanisms of Formation of 4-Nitrosomorpholine-3-carboxylic Acid from Precursors

This compound is formed through the nitrosation of its precursor, morpholine-3-carboxylic acid. This reaction involves the introduction of a nitroso group (-N=O) onto the nitrogen atom of the morpholine (B109124) ring.

The fundamental mechanism for the formation of N-nitrosamines is the reaction of a secondary amine with a nitrosating agent in an aqueous environment. wikipedia.org Most nitrosamines are formed from the reaction of nitrites with secondary amines, which are frequently found in proteins. libretexts.org The amine's nucleophilic nitrogen atom attacks the electrophilic nitrogen of a nitrosonium ion (NO⁺). wikipedia.org If the precursor is a secondary amine, the resulting N-nitrosamine is a stable compound. wikipedia.org

Nitrite (B80452) (NO₂⁻) is the primary chemical precursor for N-nitrosation. nih.gov In aqueous solutions, nitrite can be converted into more potent nitrosating agents such as dinitrogen trioxide (N₂O₃). nih.gov While nitrite itself is a weak nitrosating agent, its conversion to stronger agents like N₂O₃ and nitrosyl halides significantly enhances N-nitrosamine formation at low pH. nih.gov

Nitrate (B79036) (NO₃⁻) can serve as an indirect source for nitrosation by being reduced to nitrite. nih.gov This reduction is often mediated by bacteria, particularly those capable of denitrification. nih.govacs.org Therefore, the presence of nitrate in an environment with appropriate microbial activity can lead to an increased concentration of nitrite, thereby promoting the formation of N-nitroso compounds. nih.gov Reactive nitrogen species, such as those derived from peroxynitrite, can also lead to the formation of both N-nitrosamines and N-nitramines. nih.gov

The nitrosation process is highly dependent on pH. It is most favorable under acidic conditions (low pH), which facilitate the formation of the highly reactive nitrosonium ion (NO⁺) from nitrous acid. libretexts.orgnih.govnih.govacs.org The reaction rate is often proportional to the square of the nitrite concentration, suggesting that the key reactant is dinitrogen trioxide (N₂O₃), which is formed from two molecules of nitrous acid.

However, N-nitrosamine formation can also occur under neutral and even basic conditions through an alternative pathway catalyzed by carbonyl compounds, particularly formaldehyde (B43269). nih.govacs.org Formaldehyde, a common impurity in pharmaceutical excipients and industrial environments, can enhance the formation of N-nitrosamines by a significant factor at neutral pH. acs.orgpharxmonconsulting.com The proposed mechanism involves an initial reaction between the secondary amine and formaldehyde to form a carbinolamine, which then yields an iminium ion. nih.govacs.org This iminium ion is highly reactive and susceptible to attack by the nitrite ion, leading to the formation of the N-nitrosamine and the regeneration of formaldehyde. pharxmonconsulting.com This catalytic pathway is significant as it allows for nitrosamine (B1359907) formation in environments where the pH is not acidic, such as at pH 6-7 or higher. pharxmonconsulting.comresearchgate.net

Table 1: Factors Influencing Chemical Nitrosation of Secondary Amines

| Factor | Effect on Nitrosation Rate | Mechanism | Source(s) |

|---|---|---|---|

| Acidic pH (<5) | Increases | Promotes formation of strong nitrosating agents like N₂O₃ and the nitrosonium ion (NO⁺). | nih.gov, acs.org, libretexts.org |

| Neutral/Basic pH | Generally slow, but can be significant with catalysts. | Chemical nitrosation is slow; alternative pathways are required. | nih.gov, acs.org |

| Nitrite Concentration | Increases | Acts as the primary precursor for nitrosating agents. | nih.gov, nih.gov |

| Formaldehyde | Increases (especially at neutral/basic pH) | Catalyzes the formation of a reactive iminium ion intermediate. | acs.org, nih.gov, pharxmonconsulting.com |

| Other Catalysts | Increases | Anions like thiocyanate (B1210189) can accelerate the reaction. | wikipedia.org, acs.org |

Morpholine-3-carboxylic acid contains a secondary amine within its morpholine ring structure, making it a direct precursor for N-nitrosation. who.int Secondary amines are well-established precursors for the formation of stable N-nitroso compounds. wikipedia.orgresearchgate.net Studies on morpholine, the parent compound, confirm its reactivity with nitrosating agents to form N-nitrosomorpholine. nih.govresearchgate.net Furthermore, amino acids that possess secondary amine functionalities, such as proline and sarcosine, are known to form stable nitrosamine products. ccsnorway.com The presence of the carboxylic acid group on the morpholine ring may influence the reactivity of the amine nitrogen, but the fundamental pathway of N-nitrosation is expected to proceed, resulting in the formation of this compound.

Beyond purely chemical reactions, microorganisms can play a direct and significant role in the formation of N-nitroso compounds. nih.govacs.org This biological catalysis can occur through at least two distinct mechanisms: the bacterial reduction of nitrate to nitrite, which increases the availability of the nitrosating agent, and the direct enzymatic catalysis of the N-nitrosation reaction itself. nih.govacs.orgresearchgate.net Bacterial enzyme systems can catalyze N-nitrosation much more rapidly at neutral pH than the chemical reaction alone, a finding of particular relevance for in vivo environments like the colonized stomach. nih.gov

In vitro studies have demonstrated the capacity of various microorganisms to form N-nitrosamines. Cell suspensions of several bacterial species, including Escherichia coli, and fungi like Aspergillus oryzae have been shown to produce dimethylnitrosamine when incubated with dimethylamine (B145610) and either nitrite or nitrate. nih.gov Soluble enzymes capable of catalyzing the N-nitrosation of diphenylamine (B1679370) have been isolated from some of these microorganisms. nih.gov The ability to catalyze these reactions varies considerably among different bacterial species and even among different isolates of the same species. nih.gov The most rapid catalysis is often associated with bacteria that can reduce nitrate and nitrite through denitrification. nih.gov This microbial transformation is recognized as a powerful tool that can be used to synthesize complex chemicals and drug intermediates under mild conditions. nih.gov

Table 2: Examples of Microorganisms Implicated in N-Nitrosamine Formation In Vitro

| Microorganism | Precursors | Product | Source(s) |

|---|---|---|---|

| Escherichia coli | Dimethylamine + Nitrate/Nitrite | Dimethylnitrosamine | nih.gov |

| Streptococcus epidermidis | Dimethylamine + Nitrate | Dimethylnitrosamine | nih.gov |

| Aspergillus oryzae | Dimethylamine + Nitrate | Dimethylnitrosamine | nih.gov |

| Unidentified Bacterium | Trimethylamine + Nitrite | Dimethylnitrosamine | nih.gov |

| Various Bacteria | Diphenylamine + Nitrite | N-nitrosodiphenylamine | nih.gov |

Bacterial and Enzymatic Catalysis in N-Nitroso Compound Formation

Contribution of Bacterial Nitrite Reduction and Nitrosation

The formation of N-nitroso compounds through bacterial action is a well-documented phenomenon. nih.govnih.gov Certain bacteria possess the ability to reduce nitrate to nitrite, which can then act as a nitrosating agent for secondary amines, such as the precursor morpholine-3-carboxylic acid. nih.gov This process is particularly efficient at neutral pH, a condition often found in various environmental settings and biological systems. nih.gov

The general mechanism involves the enzymatic reduction of nitrate by bacterial nitrate reductase, leading to the accumulation of nitrite. This nitrite, in the presence of an amine substrate, can lead to the formation of a nitrosamine. The kinetics of this bacterially mediated nitrosation can be significantly faster than chemical nitrosation at neutral pH. nih.gov While direct studies on this compound are limited, the principles of bacterial nitrosation of other secondary amines, including morpholine itself, strongly suggest this as a viable formation pathway in environments where both the precursor amine and nitrate-reducing bacteria are present. nih.gov

Table 1: Factors Influencing Bacterial N-Nitrosation

| Factor | Influence on Nitrosation | Reference |

| Bacterial Species | Varies; species capable of denitrification are most effective. | nih.gov |

| pH | Optimal at neutral pH for bacterial catalysis. | nih.gov |

| Nitrate/Nitrite Concentration | Higher concentrations increase the rate of formation. | nih.gov |

| Amine Precursor Availability | The presence of the secondary amine is essential for the reaction. | nih.gov |

Unintentional Formation as Disinfection Byproducts (DBPs) in Water Treatment

The use of disinfectants in water treatment is a critical public health measure, but it can also lead to the formation of various disinfection byproducts (DBPs), including N-nitrosamines. pharmaexcipients.comuliege.benih.govacs.orgresearchgate.net N-nitrosomorpholine (NMOR), a structurally similar compound to this compound, has been identified as a DBP, particularly in water treated with chloramine (B81541) and, to a lesser extent, ozone. nih.govresearchgate.net

The formation of nitrosamines during disinfection occurs when a secondary or tertiary amine precursor reacts with the disinfectant. For example, monochloramine, a common disinfectant, can react with morpholine to form NMOR. nih.gov It is highly probable that morpholine-3-carboxylic acid, if present in the source water, would react in a similar manner to form this compound. The presence of a carboxylic acid group may influence the reaction kinetics, but the fundamental pathway is expected to be the same.

Table 2: Formation of N-Nitrosomorpholine (NMOR) with Different Disinfectants

| Disinfectant | NMOR Formation Potential | Reference |

| Chloramine (NH₂Cl) | High | nih.govresearchgate.net |

| Ozone (O₃) | Moderate | nih.gov |

| Free Chlorine (Cl₂) | Low | nih.gov |

Environmental Fate and Transformation of this compound

Once formed, this compound is subject to various degradation processes in the environment, which determine its persistence and potential for exposure.

Abiotic Degradation Processes in Natural Waters and Atmosphere

In terms of hydrolysis, many nitrosamines are relatively stable in neutral and alkaline aqueous solutions in the dark but can be less stable under acidic conditions. researchgate.net The atmospheric fate of nitrosamines is often dictated by their reaction with hydroxyl radicals. nih.gov For NMOR, the estimated atmospheric half-life due to reaction with hydroxyl radicals is about 5 hours. nih.gov The addition of a carboxylic acid group would likely alter the volatility and reactivity of the molecule in the atmosphere. The water solubility imparted by the carboxylic acid group may also lead to its removal from the atmosphere through wet deposition. researchgate.net

Biotic Degradation in Environmental Compartments

The biodegradation of N-nitroso compounds is a critical process for their removal from the environment. While there is a lack of specific studies on the biotic degradation of this compound, research on the degradation of other complex organic molecules, including other carboxylic acids, by microorganisms provides some insight. For instance, some bacteria, such as Microbacterium sp., have been shown to degrade quinoline-4-carboxylic acid. nih.gov It is plausible that various soil and aquatic microorganisms could utilize this compound as a carbon or nitrogen source, leading to its breakdown. The degradation pathway would likely involve the cleavage of the N-N bond of the nitroso group and the subsequent mineralization of the morpholine ring. Further research is needed to identify the specific microbial species and enzymatic pathways involved in the degradation of this compound.

Advanced Analytical Methodologies for the Characterization and Quantification of 4 Nitrosomorpholine 3 Carboxylic Acid

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating 4-nitrosomorpholine-3-carboxylic acid from other components in a sample. The choice of technique depends on the compound's volatility and the required sensitivity.

Gas chromatography (GC) is a powerful technique for separating volatile compounds. researchgate.net However, this compound, being an N-nitrosoamino acid, is non-volatile. Therefore, a derivatization step is essential to convert it into a more volatile and thermally stable compound suitable for GC analysis. researchgate.netnih.gov

The derivatized analyte is then introduced into the GC system, where it is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. Following separation, the compound enters the tandem mass spectrometer (MS/MS) for detection and quantification. The MS (B15284909)/MS provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, which minimizes matrix interference. restek.com Methods using GC-MS/MS have demonstrated the ability to achieve low limits of detection (LODs), often in the parts-per-billion (ppb) range. restek.comlabrulez.com

For instance, a common derivatization approach for N-nitrosoamino acids involves esterification of the carboxylic acid group. nih.gov One study detailed a method for N-nitrosoproline (a similar N-nitrosoamino acid) where derivatization was carried out using pentafluorobenzyl bromide (PFBBr) to form a volatile ester. nih.gov The analysis was then performed using GC with negative chemical ionization (NCI) mass spectrometry, a technique known for its high sensitivity for electrophilic compounds. nih.gov

Table 1: Illustrative GC-MS/MS Parameters for N-Nitrosoamino Acid Analysis (as a proxy for this compound)

| Parameter | Example Condition | Reference |

| Derivatization Reagent | Pentafluorobenzyl bromide (PFBBr) | nih.gov |

| GC Column | VF-5 ms (30 m x 0.25 mm) | researchgate.net |

| Carrier Gas | Helium at 1.0 mL/min | researchgate.net |

| Injection Port Temp. | 250 °C | researchgate.net |

| Oven Program | 100°C (1 min), then ramp to 280°C at 10°C/min | nih.gov |

| Ionization Mode | Negative Chemical Ionization (NCI) or Electron Impact (EI) | researchgate.netnih.gov |

| MS/MS Transitions | Specific to the derivatized analyte | restek.com |

This table presents a composite of typical conditions and not a specific analysis of this compound.

Liquid chromatography (LC) is ideally suited for analyzing non-volatile and thermally labile compounds like this compound, as it does not typically require derivatization. researchgate.net When coupled with high-resolution tandem mass spectrometry (HRMS/MS), this technique offers exceptional sensitivity and selectivity. researchgate.netlcms.cz

In this method, the sample is dissolved in a suitable solvent and injected into the LC system. Separation is achieved on a reversed-phase column, such as a C18, using a mobile phase gradient of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), often with additives like formic acid to improve peak shape. nih.gov The Orbitrap mass spectrometer is a frequently used HRMS instrument that can selectively determine analytes at very low concentrations with high confidence, even in complex matrices. lcms.cz LC-HRMS/MS methods can achieve limits of quantification (LOQs) in the sub-ppb range. thermofisher.com

Table 2: Typical LC-HRMS/MS Parameters for Nitrosamine (B1359907) Analysis

| Parameter | Example Condition | Reference |

| LC Column | Hypersil GOLD Phenyl or Xselect HSS T3 | nih.govthermofisher.com |

| Mobile Phase A | 0.1% Formic acid in Water | nih.gov |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol | nih.gov |

| Flow Rate | 0.4 mL/min | glsciences.com |

| Ionization Source | Heated Electrospray (HESI) or APCI | thermofisher.com |

| MS Analyzer | Orbitrap or Triple Quadrupole | lcms.czthermofisher.com |

| Detection Mode | Selected Reaction Monitoring (SRM) or Full Scan | thermofisher.com |

This table illustrates common parameters for nitrosamine analysis that would be adapted for this compound.

High-Performance Liquid Chromatography (HPLC) coupled with a Thermal Energy Analyzer (TEA) is a classic and highly specific method for the analysis of N-nitroso compounds. nih.govlabcompare.com The TEA detector is exceptionally selective for the nitroso functional group. labcompare.comchromatographytoday.com

The principle of the TEA involves pyrolyzing the N-nitroso compound to release a nitric oxide (NO) radical. This NO radical then reacts with ozone in a reaction chamber, producing electronically excited nitrogen dioxide (NO₂*). As the excited nitrogen dioxide returns to its ground state, it emits light (chemiluminescence), which is detected by a photomultiplier tube. The intensity of the light is directly proportional to the amount of the N-nitroso compound present. labcompare.com

This technique allows for the measurement of N-nitrosoamino acids without prior derivatization. nih.gov Studies have shown its effectiveness in analyzing food matrices for these compounds, with elution times typically being short. nih.gov

Sample Preparation Strategies for Complex Matrices

Effective sample preparation is crucial to isolate this compound from the sample matrix, concentrate it, and remove interfering substances before chromatographic analysis. thermofisher.com

Solid-Phase Extraction (SPE) is a widely used technique for the clean-up and concentration of nitrosamines from various sample matrices, including pharmaceuticals and water. chromatographyonline.comnih.gov The process involves passing a liquid sample through a solid sorbent material that retains the analyte. Interfering compounds are washed away, and the analyte is then eluted with a small volume of a different solvent. For N-nitrosoamino acids, a combination of reversed-phase (e.g., tC18) and anion-exchange cartridges can be effective for cleanup. nih.gov SPE has been shown to provide good recoveries, often in the range of 90-120%. chromatographyonline.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation approach that involves an extraction and partitioning step using acetonitrile and salts, followed by a dispersive SPE (d-SPE) clean-up step. researchgate.net This method is known for its speed and simplicity. expec-tech.com For the analysis of nitrosamines in complex fatty extracts like bacon, QuEChERS has been successfully applied, yielding recoveries between 70-120% with good precision. researchgate.net The choice of d-SPE sorbents, such as PSA (primary secondary amine) and C18, is critical for removing specific matrix interferences. expec-tech.com

Table 3: Comparison of Sample Preparation Techniques

| Technique | Principle | Advantages | Typical Recovery | Reference |

| SPE | Analyte retained on a solid sorbent, interferences washed away, then analyte is eluted. | High selectivity, good concentration factor. | 90-120% | chromatographyonline.com |

| QuEChERS | Acetonitrile extraction followed by partitioning with salts and d-SPE cleanup. | Fast, easy, low solvent use, high throughput. | 70-120% | researchgate.net |

Derivatization is a chemical modification of the analyte to improve its analytical properties. For this compound, this is particularly important for GC analysis and can also be used to enhance sensitivity in LC-MS. researchgate.netsigmaaldrich.com

The primary goal of derivatization for GC-MS is to increase the volatility and thermal stability of the analyte. This is typically achieved by converting the polar carboxylic acid group into a less polar ester. Reagents like pentafluorobenzyl bromide (PFBBr) or diazomethane (B1218177) can be used for this purpose. nih.gov Another approach involves denitrosation followed by derivatization of the resulting amine. researchgate.net

For LC-MS, derivatization can be employed to improve ionization efficiency in the mass spectrometer's source, thereby increasing sensitivity. sigmaaldrich.com Reagents that introduce a readily ionizable group, such as a permanent positive charge, can significantly enhance the detection signal in positive-ion electrospray ionization (ESI) mode. mdpi.com For example, reagents like 2-picolylamine (PA) can react with carboxylic acids to form highly responsive derivatives for LC-ESI-MS/MS, leading to detection limits in the low femtomole range. sigmaaldrich.com

Spectroscopic Characterization (Excluding Basic Identification Data)

Spectroscopic methods are indispensable for the detailed structural analysis of "this compound," moving beyond simple identification to provide in-depth information about its atomic arrangement and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, offering unparalleled insight into the molecular structure of "this compound." By analyzing the chemical shifts, coupling constants, and signal integrations in both ¹H and ¹³C NMR spectra, a complete and unambiguous assignment of all protons and carbons in the molecule can be achieved.

Detailed analysis of the ¹H NMR spectrum would reveal the chemical environment of each proton. The proton of the carboxylic acid group (–COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm, due to its acidic nature and involvement in hydrogen bonding. The protons on the morpholine (B109124) ring would exhibit complex splitting patterns and chemical shifts influenced by the electron-withdrawing effects of the nitroso group and the carboxylic acid group, as well as their stereochemical relationships (axial or equatorial).

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid would be readily identifiable by its characteristic chemical shift in the range of 165-185 ppm. The carbons within the morpholine ring would appear at distinct chemical shifts, influenced by their proximity to the nitrogen and oxygen atoms and the nitroso and carboxyl substituents. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in correlating proton and carbon signals, thus confirming the connectivity within the molecule.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxyl H | 10.0 - 13.0 | - |

| Carboxyl C | - | 165 - 185 |

| C3-H | Variable | Variable |

| Morpholine Ring Protons | Variable | Variable |

| Morpholine Ring Carbons | Variable | Variable |

Note: The exact chemical shifts are dependent on the solvent and experimental conditions. The data presented are typical ranges for the respective functional groups.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups present in "this compound" and its electronic transitions.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the characteristic vibrational frequencies of the functional groups within the molecule. The presence of the carboxylic acid is confirmed by two distinct absorptions: a very broad O–H stretching band typically observed between 2500 and 3300 cm⁻¹ and a sharp, intense C=O (carbonyl) stretching band appearing in the region of 1700-1760 cm⁻¹. The exact position of the C=O stretch can indicate whether the carboxylic acid exists as a monomer or a hydrogen-bonded dimer. Furthermore, the N-N=O stretching vibration of the nitroso group is expected to produce a characteristic absorption band, typically in the range of 1430-1530 cm⁻¹. The C-O-C stretching of the morpholine ether linkage would also be visible in the fingerprint region of the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Interactive Data Table: Characteristic IR and UV-Vis Absorption Data

| Spectroscopic Technique | Functional Group | Characteristic Absorption |

| Infrared (IR) | Carboxylic Acid O-H | 2500 - 3300 cm⁻¹ (broad) |

| Infrared (IR) | Carboxylic Acid C=O | 1700 - 1760 cm⁻¹ (strong, sharp) |

| Infrared (IR) | Nitroso N-N=O | 1430 - 1530 cm⁻¹ |

| UV-Visible (UV-Vis) | Nitroso n→π | ~300 - 400 nm |

| UV-Visible (UV-Vis) | Carboxylic Acid π→π | < 220 nm |

Q & A

What are the most reliable synthetic routes for 4-nitrosomorpholine-3-carboxylic Acid, and how can reaction conditions be optimized for yield and purity?

Basic Research Question

The synthesis of nitroso-containing heterocyclic carboxylic acids like this compound typically involves nitrosation of a morpholine precursor followed by carboxylation. A common approach includes:

- Step 1 : Nitrosation of morpholine derivatives using sodium nitrite under acidic conditions (e.g., HCl) at 0–5°C to minimize side reactions.

- Step 2 : Carboxylation via carbon dioxide insertion or reaction with chloroformate derivatives.

- Optimization : Adjusting pH, temperature, and stoichiometry of the nitrosating agent (e.g., excess NaNO₂ in acetic acid) can improve yield .

- Purity Control : Use column chromatography or recrystallization with polar solvents (e.g., ethanol/water mixtures) to isolate the product.

Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Basic Research Question

Characterization requires a combination of methods:

- NMR Spectroscopy : H and C NMR to confirm the nitroso group (–N=O) and carboxylic acid (–COOH) signals. The nitroso group typically appears as a singlet near δ 8.5–9.0 ppm in H NMR, while the carboxylic proton may be absent due to exchange broadening .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify the molecular ion (e.g., [M+H]⁺) and fragmentation patterns.

- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile) to assess purity (>95%) and detect impurities .

How does the nitroso group in this compound influence its stability under varying pH and temperature conditions?

Advanced Research Question

The nitroso (–N=O) group is prone to decomposition via hydrolysis or redox reactions. Stability studies should include:

- pH-Dependent Degradation : Test aqueous solutions at pH 2–12. Acidic conditions (pH < 4) may protonate the nitroso group, while alkaline conditions (pH > 9) could lead to ring-opening or oxidation.

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Storage at –20°C under inert gas (N₂/Ar) is recommended for long-term stability .

- Light Sensitivity : UV-Vis spectroscopy to monitor photodegradation; amber glassware or opaque containers are advised .

What strategies can resolve contradictions in spectroscopic data for this compound, such as unexpected splitting in NMR signals?

Advanced Research Question

Contradictions in spectral data often arise from tautomerism, impurities, or dynamic effects. Methodological solutions include:

- Variable-Temperature NMR : Probe temperature-dependent equilibria (e.g., keto-enol tautomerism) by acquiring spectra at 25°C to 60°C .

- 2D NMR Techniques : HSQC and HMBC to assign ambiguous signals and confirm connectivity.

- Isotopic Labeling : Use N-labeled analogs to clarify nitroso group interactions .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

How can computational methods predict the reactivity of this compound in novel reactions (e.g., cycloadditions or nucleophilic substitutions)?

Advanced Research Question

Density Functional Theory (DFT) and molecular dynamics simulations are key:

- Reactivity Prediction : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The carboxylic acid group is highly electrophilic, while the nitroso group may participate in [2+3] cycloadditions .

- Transition State Analysis : Locate energy barriers for proposed reaction pathways (e.g., nitrosation of amines).

- Solvent Effects : Use continuum solvation models (e.g., SMD) to simulate solvent polarity impacts on reaction rates .

What experimental design principles mitigate batch-to-batch variability in synthesizing this compound?

Advanced Research Question

Variability often stems from inconsistent nitrosation or purification. Mitigation strategies:

- Process Analytical Technology (PAT) : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress in real time.

- Design of Experiments (DoE) : Apply factorial designs to optimize parameters (e.g., reaction time, temperature, reagent ratios) .

- Robust Purification : Standardize crystallization conditions (solvent ratios, cooling rates) to ensure reproducible purity .

How can researchers validate the biological activity of this compound while accounting for potential assay artifacts?

Advanced Research Question

False positives/negatives may arise from compound instability or non-specific binding. Validation steps:

- Stability in Assay Buffer : Pre-incubate the compound in buffer (pH 7.4, 37°C) and quantify degradation via LC-MS.

- Counter-Screening : Test against unrelated targets to rule out pan-assay interference.

- Protease/Phosphatase Inhibition Controls : Include enzyme-specific inhibitors to confirm target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.